molecular formula C12H6Cl4O2 B083945 3,3',5,5'-Tetrachloro-4,4'-biphenyldiol CAS No. 13049-13-3

3,3',5,5'-Tetrachloro-4,4'-biphenyldiol

Cat. No. B083945
CAS RN: 13049-13-3
M. Wt: 324 g/mol
InChI Key: YCYDXOVJXVALHY-UHFFFAOYSA-N
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Description

3,3',5,5'-Tetrachloro-4,4'-biphenyldiol, also known as PCB-72, is a synthetic organic compound that belongs to the family of polychlorinated biphenyls (PCBs). PCB-72 is a persistent environmental pollutant that has been widely used in various industrial applications, such as electrical equipment, hydraulic fluids, and heat transfer fluids. PCB-72 is a highly toxic compound that poses a significant threat to human health and the environment.

Scientific Research Applications

Effects on Mitochondrial Function

A study by Narasimhan, Kim, and Safe (1991) found that 3,3',5,5'-Tetrachloro-4,4'-biphenyldiol, along with other tetrachlorobiphenylols, inhibited state-3 respiration in mouse liver mitochondria. This compound showed a pronounced effect on mitochondrial state-3 respiration compared to other congeners and decreased the mitochondrial ATPase activity, indicating its impact on mitochondrial oxidative phosphorylation (Narasimhan, Kim, & Safe, 1991).

Environmental and Toxicological Impact

Safe (1994) discussed the biochemical and toxic responses of polychlorinated biphenyls (PCBs) like 3,3',5,5'-Tetrachloro-4,4'-biphenyldiol. These compounds can elicit a range of responses in humans and animals, acting through the aryl hydrocarbon receptor signal transduction pathway, which is significant in understanding their environmental impact and implications for risk assessment (Safe, 1994).

Structural Characterization and Applications

Grunenberg, Hopf, Bahadir, Pieper, Vogt, and Wichmann (2002) used theoretical vibrational spectra to identify individual congeners like 3,3',5,5'-Tetrachloro-4,4'-biphenyldiol. This approach is crucial for understanding the structural characteristics of such compounds, potentially aiding in environmental monitoring and analysis (Grunenberg et al., 2002).

Usage in Synthesis of Compounds

AsatoEiji, ChinenMitsuyoshi, YoshinoAtsushi, SakataYoshiteru, and SugiuraKen-ichi (2000) described the synthesis of a tetranuclear Zinc(II) complex using a derivative of 3,3',5,5'-Tetrachloro-4,4'-biphenyldiol. Such studies illustrate the utility of this compound in the synthesis of complex chemical structures, potentially useful in material science and catalysis (AsatoEiji et al., 2000).

properties

CAS RN

13049-13-3

Product Name

3,3',5,5'-Tetrachloro-4,4'-biphenyldiol

Molecular Formula

C12H6Cl4O2

Molecular Weight

324 g/mol

IUPAC Name

2,6-dichloro-4-(3,5-dichloro-4-hydroxyphenyl)phenol

InChI

InChI=1S/C12H6Cl4O2/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4,17-18H

InChI Key

YCYDXOVJXVALHY-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl

Other CAS RN

13049-13-3

synonyms

4,4'-Biphenyldiol, 3,3',5,5'-tetrachloro-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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